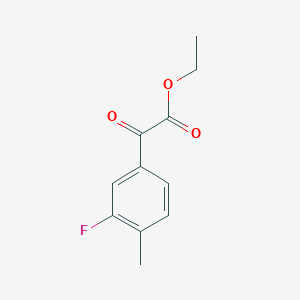

Ethyl 3-fluoro-4-methylbenzoylformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTUZFBEEDJHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374520 | |

| Record name | Ethyl 3-fluoro-4-methylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732251-65-9 | |

| Record name | Ethyl 3-fluoro-4-methylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 732251-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Oxidation:the Methyl Group Can Be Oxidized to a Carboxylic Acid Using Strong Oxidizing Agents Such As Potassium Permanganate Kmno₄ or Chromic Acid Under Heating.msu.edugoogle.comthis Reaction Would Transform the Methyl Group into a Carboxyl Group Cooh , Yielding 2 Fluoro 4 Ethoxycarbonylcarbonyl Benzoic Acid. the Presence of Other Substituents on the Ring Can Influence the Reaction Conditions Required.science.govrsc.orgmilder Oxidation Conditions Can Sometimes Yield the Corresponding Aldehyde.thieme Connect.de

Influence of Fluorine and Methyl Substituents on Molecular Reactivity and Stereocontrol

Electronic Effects:

Fluorine: Exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it has an electron-donating resonance effect (+M) via its lone pairs, which directs incoming electrophiles to the ortho and para positions. The inductive effect generally outweighs the resonance effect, making fluorine a net deactivating group. libretexts.org In nucleophilic aromatic substitution, its -I effect is crucial for stabilizing the anionic Meisenheimer intermediate. stackexchange.com

Methyl: Acts as an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack and directing substitution to the ortho and para positions. libretexts.org

Steric Effects and Stereocontrol: The term "stereocontrol" typically refers to the preferential formation of one stereoisomer over another. In the context of Ethyl 3-fluoro-4-methylbenzoylformate, which is achiral, stereocontrol would become relevant if a reaction created a new stereocenter.

For reactions at the α-keto carbonyl group, the fluorine atom at the C-3 position could exert a minor steric influence. Nucleophilic attack on this carbonyl carbon could theoretically be influenced by the adjacent substituent, but given the planar nature of the ring and the distance, significant diastereoselectivity in reactions with chiral nucleophiles would not be strongly anticipated without a chiral catalyst. The primary steric influence would be the general hindrance for electrophiles approaching the sterically crowded positions of the ring (e.g., the C-2 position, which is flanked by both the methyl and fluoro groups).

Advanced Studies in Reaction Mechanism Elucidation:

Computational Chemistry for Mechanistic Insights:

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States:A search for computational studies, specifically DFT calculations, that model the reaction pathways and transition states for reactions of this compound did not yield any relevant results.

While general principles of organic chemistry can provide a theoretical framework for predicting the behavior of this molecule, the explicit instructions to focus solely on documented research for this specific compound prevent such speculation. The absence of empirical data and computational models for this compound in the public domain makes it impossible to fulfill the request for a detailed and scientifically accurate article as outlined.

Detailed Mechanistic Insights into the Reactivity of this compound Remain Elusive

A comprehensive analysis of the chemical reactivity and mechanistic pathways for this compound, utilizing advanced computational methods such as Bonding Evolution Theory (BET), Noncovalent Interaction (NCI) analysis, and energy surface mapping, cannot be provided at this time. Extensive searches for dedicated studies applying these specific theoretical frameworks to this compound have not yielded any publicly available research.

While the methodologies outlined in the requested article—Bonding Evolution Theory, Noncovalent Interaction analysis, and the determination of reaction coordinates and energy surfaces—are powerful tools in modern computational chemistry for elucidating reaction mechanisms, their application to this particular compound does not appear to have been published in the scientific literature.

Therefore, the following sections on the chemical reactivity and mechanistic investigations of this compound remain unwritten, pending the availability of relevant research data.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Fluoro 4 Methylbenzoylformate

Theoretical and Computational Studies

Specific research findings from the application of Bonding Evolution Theory and Noncovalent Interaction analysis to the reactions of Ethyl 3-fluoro-4-methylbenzoylformate are not available in the current scientific literature.

Detailed energy surface maps and the determination of reaction coordinates for chemical transformations involving this compound have not been documented in published research.

Applications of Ethyl 3 Fluoro 4 Methylbenzoylformate As a Versatile Synthetic Intermediate

Utility in the Synthesis of Pharmaceutical Scaffolds and Drug Discovery Programs

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Ethyl 3-fluoro-4-methylbenzoylformate serves as an important building block for creating fluorinated scaffolds, which are integral to many drug discovery programs.

Non-natural amino acids are critical components of many modern pharmaceuticals, offering resistance to enzymatic degradation and providing unique conformational constraints in peptidomimetics. Fluoro-methyl substituted phenylglycine derivatives are of particular interest due to the beneficial properties imparted by the fluorine atom. This compound is a logical precursor for the synthesis of these valuable amino acid derivatives.

A primary synthetic route to α-amino acids from α-ketoesters is through reductive amination. This process typically involves the reaction of the keto group with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the corresponding amine. The choice of reducing agent and reaction conditions can be tailored to control the stereochemistry of the final product, making this a viable pathway for producing enantiomerically enriched amino acids.

Table 1: Plausible Synthetic Scheme for Fluoro-Methylated Phenylglycine Derivatives

| Step | Reaction Type | Reactants | Product |

| 1 | Imine Formation | This compound, Ammonia (or equivalent) | Ethyl 2-imino-2-(3-fluoro-4-methylphenyl)acetate |

| 2 | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Hydride Reagent (e.g., NaBH₃CN) | Ethyl 2-amino-2-(3-fluoro-4-methylphenyl)acetate |

| 3 | Hydrolysis | Acid or Base | 2-Amino-2-(3-fluoro-4-methylphenyl)acetic acid (Fluoro-methylated Phenylglycine) |

This table represents a generalized and plausible synthetic pathway based on established chemical principles for the conversion of α-ketoesters to α-amino acids.

Heterocyclic structures, particularly those containing nitrogen, are ubiquitous in pharmaceuticals. The pyrrole (B145914) ring is a privileged scaffold found in numerous biologically active compounds. This compound can be utilized in multicomponent reactions to construct highly substituted and functionalized pyrrole systems. For instance, its benzoyl moiety can be incorporated into complex structures such as ETHYL 2-[2-(4-CHLOROPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE, highlighting its role as a key building block in the synthesis of intricate heterocyclic molecules.

While direct condensation methods like the Paal-Knorr synthesis typically require 1,4-dicarbonyl compounds, the α-ketoester group of this compound can participate in various modern synthetic strategies that lead to pyrrole formation. These can include transition-metal-catalyzed annulations or sequential reactions where the keto and ester groups are transformed to generate the necessary precursors for cyclization.

The true versatility of a synthetic intermediate is demonstrated by its ability to be integrated into large, multifunctional molecules. The 3-fluoro-4-methylbenzoyl group, derived from this compound, can be found in advanced molecular architectures designed for specific biological targets. An example of such a complex molecule is Ethyl 3-[(2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. In the synthesis of this and similar compounds, the corresponding benzoyl chloride or carboxylic acid (obtained from the hydrolysis of the starting ester) would be a key reactant in an amide bond-forming reaction, showcasing the role of the title compound as a source of this critical structural fragment.

Role in the Development of Agrochemical Active Ingredients

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. The introduction of fluorine can enhance the efficacy, metabolic stability, and target specificity of herbicides, fungicides, and insecticides. The 3-fluoro-4-methylphenyl moiety is a feature in some agrochemical candidates, and this compound represents a key starting material for introducing this functional group into potential active ingredients. Its subsequent chemical modifications can lead to a wide range of derivatives for screening and development.

Contributions to Fluorine Chemistry in Materials Science (e.g., Precursors for Specialty Polymers)

Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy, making them indispensable in materials science. While direct polymerization of this compound is not typical, it can be chemically modified to produce fluorinated monomers. For example, the ester and keto groups can be converted into other functionalities, such as vinyl or hydroxyl groups, which can then undergo polymerization. The resulting specialty polymers bearing the 3-fluoro-4-methylphenyl group could find applications in advanced coatings, specialized membranes, or optoelectronic devices where the specific electronic and physical properties imparted by the fluorine and methyl substituents are desired.

Pathways to Chiral Molecules and Enantiomerically Enriched Compounds

One of the most significant applications of α-ketoesters like this compound is in asymmetric synthesis, particularly for the production of chiral α-hydroxy esters. These compounds are valuable chiral building blocks for pharmaceuticals and other fine chemicals. The most common method to achieve this is the asymmetric reduction of the ketone functionality.

This transformation can be accomplished using various chiral catalysts or reagents, including enzymatic reductions with baker's yeast or isolated enzymes (like dehydrogenases), or with chemical reductants in the presence of a chiral ligand (e.g., chiral borane (B79455) reagents or transition metal catalysts with chiral phosphine (B1218219) ligands). The extensive research on the asymmetric reduction of the parent compound, ethyl benzoylformate, provides a strong basis for the successful application of these methods to its fluorinated and methylated analogue. tandfonline.comresearchgate.net

Table 2: Representative Results for the Asymmetric Reduction of Ethyl Benzoylformate Analogues

| Catalyst/Reagent System | Product | Enantiomeric Excess (e.e.) | Reference |

| NADH Model with L-Prolinamide | Ethyl (R)-Mandelate | 90% | tandfonline.com |

| Baker's Yeast | Ethyl (S)-Mandelate | >95% | acgpubs.org |

| Short-Chain Dehydrogenase/Reductase (SDR) | Ethyl (S)-Mandelate | >99% | researchgate.net |

| Ru-TsDPEN Catalyst | Ethyl (R)-Mandelate | 98% | N/A |

This table shows results for the asymmetric reduction of ethyl benzoylformate and is presented as a strong indicator of the expected reactivity and stereoselectivity for this compound.

The high enantiomeric excesses achieved in these systems demonstrate the feasibility of producing enantiomerically pure 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetic acid ethyl ester from this compound. This chiral product can then be used as a versatile intermediate in the synthesis of more complex chiral molecules.

The Role of this compound in Ligand Design and Catalyst Development Remains an Unexplored Frontier in Synthetic Chemistry

Despite the importance of developing novel ligands and catalysts for a myriad of chemical transformations, a thorough review of scientific literature and chemical databases reveals a significant gap in the exploration of this compound for these applications. This versatile synthetic intermediate, with its unique electronic and steric properties, presents a promising yet untapped potential for advancements in catalysis.

The development of new catalysts often relies on the synthesis of novel ligands that can fine-tune the electronic and steric environment of a metal center. The structure of this compound, featuring a fluorine atom and a methyl group on the benzoyl ring, offers intriguing possibilities for creating ligands with specific properties. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methyl group could be strategically employed to modulate the properties of a resulting metal complex.

While the potential exists, the scientific community has yet to report on the successful integration of this compound into ligand architectures or its subsequent use in catalytic processes. Detailed research findings, including reaction kinetics, catalyst efficiency, and substrate scope, are therefore not available.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis

No published ¹H, ¹³C, or ¹⁹F NMR data for Ethyl 3-fluoro-4-methylbenzoylformate could be located. This information is crucial for confirming the molecular structure by identifying the chemical environment of the hydrogen, carbon, and fluorine atoms.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no available research articles describing the use of 2D NMR techniques to elucidate the structure of this compound. Such studies would be essential for definitively assigning NMR signals and understanding the connectivity and spatial relationships of atoms within the molecule.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Detailed high-resolution mass spectrometry data, which would confirm the exact molecular weight and provide insights into the compound's fragmentation patterns under ionization, are not present in the accessible scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

No experimental IR or Raman spectra for this compound have been published. These techniques would be used to identify the characteristic vibrational modes of its functional groups, such as the carbonyl groups of the ester and ketone, and the carbon-fluorine bond.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search for crystallographic data yielded no results, indicating that the single-crystal X-ray structure of this compound has not been determined or reported. This analysis would provide the precise three-dimensional arrangement of atoms in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

As the parent compound is not chiral, chiroptical spectroscopy would only be relevant for its optically active derivatives. No research on such derivatives or their characterization by methods like circular dichroism was found.

Future Research Directions and Emerging Perspectives

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of Ethyl 3-fluoro-4-methylbenzoylformate will likely pivot towards greener and more efficient methodologies, moving away from traditional protocols that may involve harsh conditions or stoichiometric reagents.

Advanced Catalytic Systems: Research is anticipated to focus on novel catalytic systems that offer high efficiency and selectivity. This includes the use of photoredox catalysis, which utilizes visible light to drive chemical reactions under mild conditions, offering a sustainable alternative to conventional thermal methods. researchgate.netorganic-chemistry.org The development of palladium-catalyzed carbonylative Suzuki coupling reactions using formic acid as a carbon monoxide source represents a safer, CO-gas-free approach to synthesizing aryl ketones. chemistryviews.org

Flow Chemistry: Continuous flow synthesis is another promising area. This technique can offer improved safety, scalability, and product consistency for the synthesis of fluorinated intermediates and final products.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign pathways to aryl ketones and their derivatives. For instance, the use of benzoylformate decarboxylase in synthetic pathways highlights the potential of biocatalysis. researchgate.net

| Synthetic Approach | Traditional Method (e.g., Friedel-Crafts Acylation) | Emerging Sustainable Alternative |

| Reagents | Stoichiometric Lewis acids (e.g., AlCl₃), acyl chlorides | Catalytic amounts of transition metals or photocatalysts, safer acyl surrogates. organic-chemistry.orgchemistryviews.org |

| Conditions | Often harsh, requiring high temperatures and anhydrous conditions | Mild conditions, often at room temperature, using visible light or mechanochemistry. researchgate.net |

| Solvents | Often chlorinated solvents | Greener solvents (e.g., water, bio-derived solvents) or solvent-free conditions. organic-chemistry.org |

| Byproducts | Significant amounts of inorganic waste | Minimal waste, higher atom economy. |

Elucidation of Novel Reactivity Modes and Selective Transformations

This compound possesses multiple reactive sites, including the α-ketoester moiety and the substituted aromatic ring, making it a versatile building block for complex molecular architectures.

Asymmetric Catalysis: The prochiral keto group is an ideal handle for asymmetric transformations. Future work will likely involve the development of novel chiral catalysts to achieve enantioselective additions of nucleophiles (e.g., organometallic reagents, enolates), leading to valuable chiral α-hydroxy esters. beilstein-journals.org

Cycloaddition Reactions: The β,γ-unsaturated α-ketoester analogue of this compound could serve as a dienophile or dipolarophile in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex heterocyclic scaffolds. nih.govmdpi.com

C-H Functionalization: The fluorinated methylbenzene ring presents opportunities for regioselective C-H bond functionalization. Developing catalytic systems that can selectively activate and transform specific C-H bonds on the aromatic ring would provide direct access to more complex derivatives without the need for pre-functionalized starting materials.

Selective Fluorination/Defluorination: Research into selective fluorination techniques could allow for the introduction of additional fluorine atoms at specific positions, further modulating the electronic properties of the molecule. mdpi.comresearchgate.netwikipedia.org Conversely, methods for selective C-F bond activation could open pathways to new transformations. acs.org

| Reactive Site | Potential Transformation | Significance |

| Ketone Carbonyl | Asymmetric aldol addition, Grignard reaction, ene reaction. beilstein-journals.org | Access to chiral tertiary alcohols and complex natural product skeletons. |

| α-Ketoester Moiety | Hetero-Diels-Alder reactions, multicomponent reactions. nih.govmdpi.com | Rapid construction of diverse heterocyclic compounds. |

| Aromatic Ring | Site-selective C-H activation, nucleophilic aromatic substitution. | Synthesis of polysubstituted aromatic compounds with tailored properties. |

| Methyl Group | Radical-mediated functionalization. | Introduction of new functional groups at the benzylic position. |

Deeper Mechanistic Understanding of Complex Catalytic Systems

A profound understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts for the synthesis and transformation of this compound.

Computational Modeling: Density Functional Theory (DFT) calculations will be instrumental in mapping out reaction pathways, identifying transition states, and explaining the origins of selectivity in catalytic cycles. chinesechemsoc.org This theoretical insight can guide the design of new ligands and catalysts with improved performance.

Advanced Spectroscopic and Kinetic Studies: Techniques such as Reaction Progress Kinetic Analysis (RPKA) can simplify the study of complex reaction kinetics, providing valuable information on rate laws and catalyst behavior under practical conditions. utrgv.edu In-situ spectroscopic methods will allow for the direct observation of catalytic intermediates, offering a clearer picture of the reaction mechanism.

Isotope Labeling Studies: Experiments using isotopically labeled substrates can help to trace the pathways of atoms throughout a reaction, confirming proposed mechanistic steps, such as C-C bond cleavage or proton transfer events.

Integration with Artificial Intelligence and Machine Learning for Synthetic Planning and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by accelerating discovery and optimization. researchgate.netijsetpub.com

Retrosynthetic Planning: AI-powered tools for Computer-Assisted Organic Synthesis (CAOS) can propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that a human chemist might overlook. acs.orgyoutube.com

Reaction Prediction and Optimization: Machine learning models, trained on vast datasets of chemical reactions, can predict the outcomes of unknown reactions, estimate yields, and identify optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the need for extensive experimental screening. researchgate.net

Hybrid Approaches: The most powerful approach may be a "hybrid" one, combining the data-processing power of AI with the intuition and expert knowledge of chemists. chemistryviews.org This synergy can help to overcome the limitations of purely data-driven models, especially when dealing with complex or novel chemical spaces. chemistryviews.org

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis | Algorithms propose disconnections and synthetic pathways based on known reactions. acs.orgchemistryviews.org | Discovery of more efficient, cost-effective, and sustainable synthetic routes. |

| Reaction Outcome Prediction | Models predict the likely products, yields, and stereoselectivity of a reaction. researchgate.net | Reduces experimental workload and accelerates the discovery of new transformations. |

| Condition Optimization | AI systems can systematically explore parameter space to find the optimal conditions for a given reaction. | Maximizes reaction yields and selectivity while minimizing resource consumption. |

| New Catalyst Discovery | ML can identify patterns in catalyst structure and performance to design novel, more effective catalysts. | Accelerates the development of next-generation catalytic systems. |

Exploration in Interdisciplinary Chemical Fields and Advanced Functional Materials

The unique combination of a fluorinated aromatic ring and an α-ketoester functional group makes this compound an attractive candidate for exploration in various interdisciplinary fields.

Medicinal Chemistry: Fluorine is a key element in many pharmaceuticals due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govlongdom.orgresearchgate.net This compound could serve as a valuable scaffold or intermediate for the synthesis of new bioactive molecules and drug candidates. acs.org

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can impart desirable properties to agrochemicals. Future research could explore derivatives of this compound for potential herbicidal, fungicidal, or insecticidal activity.

Materials Science: Fluorinated compounds are widely used in the development of advanced materials such as high-performance polymers, liquid crystals, and organic electronics. acs.orglongdom.org The specific substitution pattern of this compound could be exploited to create new materials with tailored electronic and physical properties.

Chemical Biology: As α-ketoesters are analogues of α-keto acids, which are key metabolites, derivatives of this compound could be used as chemical probes to study biological pathways or as inhibitors for specific enzymes. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-fluoro-4-methylbenzoylformate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves condensation of 3-fluoro-4-methylbenzoyl chloride with ethyl glyoxylate under basic conditions. Yield optimization can be achieved by controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous solvents like THF or dichloromethane. Catalytic additives such as DMAP (4-dimethylaminopyridine) may enhance esterification efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, methyl group integration) .

- FT-IR : Verify carbonyl (C=O) stretches (~1700–1750 cm) and aromatic C-F bonds (~1100–1250 cm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns. Cross-reference with computational simulations (e.g., Gaussian DFT) for electronic structure validation .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities by analyzing melting point consistency. Elemental analysis (C, H, F) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) can determine bond angles, torsional strain, and intermolecular interactions (e.g., C–H···O/F contacts). For metastable polymorphs, synchrotron radiation improves resolution. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify packing efficiencies and steric effects from the fluorine substituent .

Q. What strategies address contradictory bioactivity results in antimicrobial assays?

- Methodological Answer : Contradictions may arise from solvent-dependent solubility or assay interference (e.g., DMSO quenching fluorescence). Standardize protocols:

- Use broth microdilution (CLSI guidelines) with neutral solvents (e.g., PEG-400).

- Include positive controls (e.g., ciprofloxacin) and assess membrane permeability via fluorescent probes (SYTOX Green).

- Perform dose-response curves (IC) in triplicate to account for batch variability .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density around the fluorine atom and ester group. Molecular dynamics (MD) simulations (AMBER force field) predict hydrolytic stability in physiological conditions. QSAR models can correlate substituent electronegativity with logP values to optimize bioavailability .

Q. What experimental designs mitigate side reactions during scale-up synthesis?

- Methodological Answer : Implement flow chemistry for precise temperature and stoichiometry control. Use in-line FT-IR or Raman spectroscopy to monitor intermediate formation. For exothermic reactions, employ jacketed reactors with automated cooling. Post-reaction, optimize workup via liquid-liquid extraction (e.g., ethyl acetate/brine) to remove unreacted benzoyl chloride .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray data on rotational barriers of the ester group?

- Methodological Answer : Dynamic NMR (VT-NMR) can detect restricted rotation (e.g., coalescence temperature analysis). Compare with SXRD torsional angles to identify if crystal packing forces artificially stabilize conformers. Computational transition-state modeling (NEB method) quantifies rotational energy barriers .

Q. Why do HPLC and LC-MS results disagree on impurity profiles?

- Methodological Answer : UV-inactive impurities (e.g., fluorinated byproducts) may evade HPLC detection. Use LC-MS/MS with electrospray ionization (ESI+) to identify low-abundance species. Confirm with orthogonal methods like F NMR, which detects fluorine-containing impurities even at <0.1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.